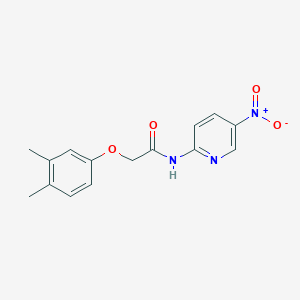
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide, also known as DMNPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DMNPAA is a member of the acetamide family of compounds and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of histone deacetylases, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are believed to contribute to the anticancer properties of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide for lab experiments is its specificity for histone deacetylases, which makes it a useful tool for investigating the role of these enzymes in cancer cell growth. However, 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex compound that requires specialized equipment and expertise to synthesize, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research involving 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. One area of interest is the development of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide-based drugs for the treatment of cancer. Another area of research is the investigation of the potential applications of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide in other areas of medicine, such as the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide and its potential side effects.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide involves several steps, including the reaction of 2-bromo-3,4-dimethylphenol with sodium hydride, followed by the reaction of the resulting compound with 5-nitropyridine-2-carboxylic acid. The final step involves the reaction of the resulting compound with acetyl chloride to yield 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide is a complex process that requires careful attention to detail and the use of specialized equipment.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary areas of research involves the investigation of 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide as a potential treatment for cancer. Studies have shown that 2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide has anticancer properties and can inhibit the growth of cancer cells in vitro.
properties
Product Name |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
|---|---|
Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C15H15N3O4/c1-10-3-5-13(7-11(10)2)22-9-15(19)17-14-6-4-12(8-16-14)18(20)21/h3-8H,9H2,1-2H3,(H,16,17,19) |
InChI Key |
QOQYKTJGAGONQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)


![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)


![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)


![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)